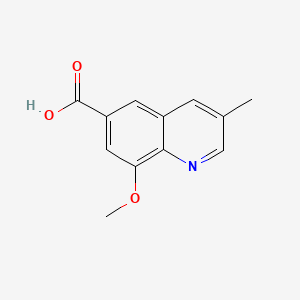

8-Methoxy-3-methylquinoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

8-methoxy-3-methylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-7-3-8-4-9(12(14)15)5-10(16-2)11(8)13-6-7/h3-6H,1-2H3,(H,14,15) |

InChI Key |

QRUARFTWGUWQQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization and Oxidation of Methylated Quinoline Precursors

A representative method involves:

Step 1: Formation of 3,8-dimethylquinoline intermediate

React o-toluidine or its methoxy-substituted derivatives with methacrolein in concentrated sulfuric acid (70-90 wt%) in the presence of iodine or iodine compounds. This reaction forms a 3,8-dimethylquinoline intermediate.Step 2: Oxidation to 3-methylquinoline-8-carboxylic acid

The 3,8-dimethylquinoline is oxidized using nitric acid in sulfuric acid solution with vanadium ions as catalysts. The oxidation selectively converts the methyl group at the 8-position to a carboxylic acid, yielding 3-methylquinoline-8-carboxylic acid.Step 3: Introduction of the methoxy group at the 8-position

This can be achieved either by starting with methoxy-substituted o-toluidine derivatives or by post-synthetic methylation of the hydroxyquinoline intermediate.Step 4: Functionalization at the 6-position to introduce the carboxylic acid

This may involve regioselective oxidation or substitution reactions on the quinoline ring, guided by directing groups and reaction conditions.

This process is characterized by careful control of reaction temperature (optimal range 70–130 °C) to minimize side reactions such as foaming and by-product formation. The oxidation step is critical and often involves in situ decomposition of by-products to improve yield and purity.

This method allows for the introduction of oxygenated functionalities and can be adapted to install methoxy groups at specific positions.

Catalytic and Green Chemistry Approaches

Recent advances focus on nanocatalysts and environmentally friendly methods:

Use of water-soluble iridium catalysts such as [Cp*Ir(6,6’-(OH)2bpy)(H2O)][OTf]2 facilitates acceptorless dehydrogenative cyclization, improving reaction efficiency and reducing waste.

Nanoparticle-supported catalysts (e.g., Fe3O4 magnetic nanoparticles functionalized with acidic ionic liquids) enable solvent-free, mild temperature syntheses of quinoline derivatives with high yields (85–96%) and recyclability of catalysts up to six cycles without significant loss of activity.

These methods often employ one-pot multicomponent reactions combining aldehydes, amines, and ketones under microwave or UV irradiation to promote rapid and sustainable synthesis.

Comparative Data Table of Key Preparation Methods

Research Results and Notes

The sulfuric acid/iodine method is well-documented for producing substituted quinoline carboxylic acids with control over substitution patterns, but requires careful handling of corrosive reagents and temperature to avoid by-products.

The acetoacetanilide route provides a versatile platform for quinoline core synthesis and subsequent functionalization, with thorough spectral characterization (IR, NMR, mass spectrometry) confirming product structures.

Nanocatalyst methods represent the forefront of green chemistry in quinoline synthesis, offering rapid reaction times, high yields, and catalyst recyclability, which are promising for industrial applications.

The iridium-catalyzed cyclization offers a novel approach with water-soluble catalysts, enhancing sustainability and reducing hazardous waste.

Chemical Reactions Analysis

8-Methoxy-3-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

8-Methoxy-3-methylquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities . The methoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Research Findings

- Positional Isomerism: Shifting the carboxylic acid from position 6 to 3 (e.g., 6-Methoxyquinoline-3-carboxylic acid) reduces steric bulk, improving metabolic stability in vivo .

- Halogen vs. Methyl Substitutents : Chlorine at position 8 (CAS 927800-99-5) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the methyl group in the target compound .

- Dihydroquinoline Derivatives: The 4-oxo-1,4-dihydroquinoline scaffold (CAS 682352-75-6) exhibits superior biofilm inhibition in Chlamydia trachomatis compared to fully aromatic quinolines .

Biological Activity

8-Methoxy-3-methylquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- IUPAC Name : this compound

- Structure : The compound features a quinoline backbone with a methoxy group at the 8-position and a carboxylic acid at the 6-position.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as an antibacterial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway .

Case Study: Breast Cancer Cells

A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and microbial metabolism.

- Cell Signaling Pathways : It interferes with critical signaling pathways that regulate cell growth and apoptosis, notably the PI3K/Akt and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the quinoline structure can significantly affect biological activity. For example, the introduction of different substituents at various positions on the quinoline ring alters potency against specific microbial strains and cancer cell lines .

| Substituent Position | Effect on Activity |

|---|---|

| 3-Methyl | Enhanced antimicrobial activity |

| 6-Carboxylic Acid | Critical for anticancer activity |

| 8-Methoxy | Improves solubility and bioavailability |

Q & A

Q. What are the common synthetic routes for 8-methoxy-3-methylquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives often employs classical protocols like the Pfitzinger reaction (condensation of isatin with ketones in alkaline media) or acylation of intermediates followed by heterocyclization . For this compound, key steps include:

- Functional group introduction : Methoxy and methyl groups can be introduced via nucleophilic substitution or alkylation during intermediate stages.

- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions is typical.

- Optimization : Reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., triethylamine) critically affect yield and purity. For example, continuous flow reactors may enhance scalability .

Q. How do the functional groups (methoxy, methyl, carboxylic acid) influence the compound’s physicochemical properties?

- Methoxy group : Enhances electron density in the quinoline ring, affecting solubility in polar solvents and reactivity in electrophilic substitution .

- Methyl group : Increases lipophilicity, influencing membrane permeability in biological assays.

- Carboxylic acid : Enables salt formation (e.g., sodium salts) for improved aqueous solubility and facilitates derivatization (e.g., amide coupling for prodrug design) .

- Interactions : Hydrogen bonding via the carboxylic acid group can stabilize crystal structures, as seen in X-ray data of similar quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Purity variations : Impurities in synthesis (e.g., unreacted intermediates) can skew results. Use HPLC (≥98% purity) and NMR to validate compound identity .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation time, or concentration ranges (µM vs. mM) require standardization.

- Mechanistic studies : Combine in vitro assays (e.g., bacterial growth inhibition) with molecular docking to correlate activity with structural features, as demonstrated for related fluoroquinolones .

Q. What advanced strategies are recommended for optimizing the synthesis of novel derivatives?

- Directed substitution : Replace the 3-methyl group with fluorinated or halogenated moieties to modulate bioactivity. shows fluoro substitutions enhance antibacterial potency.

- Hybrid analogs : Conjugate with amino acids (e.g., glycine or alanine) via the carboxylic acid group, as seen in interactions with primary α-amino acids .

- Green chemistry : Use ultrasound irradiation or ionic liquids to reduce reaction time and improve atom economy, as applied in quinoline functionalization .

Q. How should researchers design experiments to evaluate pharmacokinetic properties?

- Solubility and stability : Perform pH-dependent solubility assays (1–14) and monitor degradation via UV-Vis spectroscopy in simulated gastric fluid.

- Metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., demethylation of the methoxy group) .

- In silico modeling : Predict ADME parameters (e.g., logP, BBB permeability) using tools like SwissADME, referencing structural analogs in .

Data Analysis and Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Structural elucidation : Combine H/C NMR (for functional groups), HRMS (exact mass), and FTIR (carboxylic acid C=O stretch at ~1700 cm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry, as applied to ethyl ester derivatives in .

Q. How can computational methods complement experimental studies on this compound?

- Docking simulations : Map interactions with biological targets (e.g., DNA gyrase) using AutoDock Vina, guided by fluoroquinolone data in .

- DFT calculations : Predict reactivity sites (e.g., electrophilic aromatic substitution at C-5/C-7) based on Fukui indices .

- MD simulations : Assess stability in lipid bilayers to prioritize derivatives for in vivo testing.

Contradictions and Validation

Q. How to address inconsistencies in reported synthetic yields across studies?

- Reproducibility checks : Replicate procedures with controlled variables (e.g., anhydrous solvents, inert atmosphere).

- Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylated derivatives) that reduce yield .

- Scale-up validation : Compare batch vs. flow synthesis yields, as industrial methods in report higher efficiency with automated platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.